6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound belongs to the class of triazolothiadiazoles, which are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with hydrazine derivatives. One common method involves the reaction of phenylthiosemicarbazide with ethyl bromoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or other suitable solvents.
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics
Mechanism of Action
The mechanism of action of 6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes such as shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites in microorganisms.
Apoptosis Induction: Induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Pathway Modulation: Modulates signaling pathways involved in cell proliferation and survival, making it effective against cancer and microbial infections.
Comparison with Similar Compounds
6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds in the triazolothiadiazole family:
3,6-Dialkyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also exhibit antimicrobial and anticancer activities but differ in their alkyl substituents, which can affect their potency and selectivity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These derivatives have been studied for their urease inhibitory activities and show potential as therapeutic agents against urease-positive microorganisms.
Properties
Molecular Formula |
C19H18N4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-(1,1-diphenylethyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4S/c1-3-16-20-21-18-23(16)22-17(24-18)19(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
FZZYOUDCQCUSNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C(C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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